molecular formula C12H16N2O B12833900 2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

Katalognummer: B12833900
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: WKIFIUWYFKKWJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, ethylamine, and glyoxal.

    Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with ethylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with glyoxal under acidic or basic conditions to form the imidazole ring.

    Reduction: The final step involves the reduction of the imidazole ring to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-2-ethyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the methoxy group.

    2-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole: Similar structure with the methoxy group at a different position.

    2-Ethyl-1-(3-hydroxyphenyl)-4,5-dihydro-1H-imidazole: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 2-Ethyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole can significantly influence its chemical reactivity and biological activity, making it unique compared to other similar compounds.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

2-ethyl-1-(3-methoxyphenyl)-4,5-dihydroimidazole

InChI

InChI=1S/C12H16N2O/c1-3-12-13-7-8-14(12)10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3

InChI-Schlüssel

WKIFIUWYFKKWJQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NCCN1C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.